Gb4 Gb4 Globoside terminal -aminopropyl
Description
Overview of Glycosphingolipids as Integral Components of Cellular Membranes
Glycosphingolipids (GSLs) are essential and diverse biomolecules that constitute a key part of cellular membranes in all eukaryotic cells. longdom.orgwikipedia.org Their structure consists of a hydrophobic ceramide lipid tail, which anchors the molecule within the cell membrane, and a hydrophilic carbohydrate head group that extends into the extracellular space. mdpi.comiomcworld.org This amphipathic nature allows GSLs to play crucial roles in maintaining membrane stability and fluidity. iomcworld.orgiomcworld.org
GSLs are not randomly distributed within the membrane but are often concentrated in specific microdomains known as lipid rafts, alongside cholesterol and certain proteins. uzh.chresearchgate.net These rafts are dynamic structures involved in a multitude of cellular processes, including signal transduction and cell-cell recognition. mdpi.comiomcworld.org The carbohydrate portion of GSLs, also known as the glycan, can vary significantly in its composition and complexity, leading to a vast array of distinct GSL structures. nih.gov This structural diversity is fundamental to their functional versatility, enabling them to participate in a wide range of biological events. longdom.org
Academic Significance and Diverse Biological Roles of Native Gb4 Globoside (B1172493)
Globoside-4 (Gb4), also known as globotetraosylceramide, is a neutral glycosphingolipid belonging to the globo-series. lipotype.comwikiwand.com Its structure comprises a ceramide base linked to a tetrasaccharide chain (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer). nih.gov Gb4 is notably abundant on the surface of human red blood cells and is a crucial component of the P blood group system. nih.govoup.com
The biological importance of Gb4 extends to various cellular functions. It is recognized as a key player in cell adhesion, differentiation, and the modulation of signaling pathways. cymitquimica.comresearchgate.net For instance, studies have shown that Gb4 can directly interact with and promote the activation of the epidermal growth factor receptor (EGFR), subsequently influencing the ERK signaling pathway and promoting cell proliferation. wikiwand.comnih.govnih.gov This interaction highlights the role of Gb4 in regulating cell growth. Furthermore, Gb4 has been identified as a stage-specific embryonic antigen (SSEA), indicating its significance during embryonic development. nih.govwikipedia.org
Historical Context in Cell Surface Recognition
The concept of cell surface carbohydrates as mediators of recognition events has been a central theme in glycobiology. Glycosphingolipids, including Gb4, have been at the forefront of this research. Historically, the discovery of blood group antigens, which are primarily glycans attached to lipids and proteins on the surface of red blood cells, provided some of the earliest and most compelling evidence for the role of glycolipids in cell-cell recognition. wikipedia.orgmdpi.com The ABO blood group system, for example, is determined by specific carbohydrate structures on GSLs. mdpi.com
Gb4, as a major neutral GSL on human erythrocytes, was identified as a key component of the P blood group antigen system. lipotype.comoup.com This discovery was pivotal in establishing that specific GSL structures could define cellular identity and mediate interactions with the extracellular environment, including antibodies and pathogens. For instance, Gb4 has been identified as a receptor for certain pathogens, such as parvovirus B19, although its precise role in viral entry and infection is complex and appears to be post-internalization. lipotype.comwikiwand.comwikipedia.orgnih.govnih.gov
Foundational Theories of Glycolipid-Mediated Biological Processes
The functions of glycolipids are often explained through the "glyco-cluster effect" and their participation in the formation of specialized membrane microdomains. nih.gov The glyco-cluster effect posits that weak individual carbohydrate-protein interactions can become highly avid and specific through multivalent presentation, where multiple glycan ligands are clustered together. nih.gov GSLs, by their nature of being embedded in the cell membrane, can form such clusters within lipid rafts, enhancing their ability to act as recognition sites and modulate signaling. uzh.chresearchgate.net
The lipid raft hypothesis suggests that these GSL-enriched domains serve as platforms for the assembly of signaling complexes. nih.gov By concentrating specific receptors and signaling molecules, rafts can facilitate or inhibit signal transduction pathways. researchgate.net For example, the interaction of Gb4 with EGFR within these microdomains is thought to be crucial for its modulatory effect on cell growth signals. nih.govnih.gov These foundational theories underscore the importance of the spatial organization of GSLs within the cell membrane for their diverse biological activities, ranging from cell adhesion and recognition to the regulation of complex signaling networks. nih.govresearchgate.net
Rationale and Design Principles for Terminal -Aminopropyl Functionalization of Gb4 Globoside
The study of the intricate biological roles of Gb4 globoside often necessitates tools that can probe its interactions and localization. The native Gb4 molecule, however, lacks functional groups that are readily amenable to conjugation with reporter molecules like fluorophores, biotin (B1667282), or affinity tags. This limitation has driven the development of chemically modified Gb4 analogues.
Terminal functionalization with a primary amine group, creating "Gb4 Globoside terminal -aminopropyl," provides a versatile chemical handle for a wide range of subsequent modifications. The aminopropyl linker introduces a nucleophilic amine at the terminus of the glycan, which can be selectively reacted under mild conditions without altering the core carbohydrate structure essential for biological recognition. This approach allows for the creation of a diverse array of molecular probes to investigate the function of Gb4 in various biological contexts. nih.govresearchgate.net
Strategies for Site-Specific Chemical Derivatization for Research Probes
The synthesis of functionalized Gb4 globoside for use as research probes involves sophisticated chemical and chemoenzymatic strategies. nih.gov A common approach is to synthesize the oligosaccharide portion of Gb4 with a linker at the reducing end that terminates in a protected amine or a group that can be converted to an amine, such as an azide. amerigoscientific.com This linker is then coupled to a lipid or other hydrophobic moiety to create the full glycosphingolipid analogue.
Alternatively, site-specific derivatization can be achieved by modifying the terminal sugar of the Gb4 glycan. This requires careful selection of protecting groups to ensure that only the desired position is reactive. Once the aminopropyl linker is installed, it can be used for a variety of conjugation reactions. For example, it can be acylated with an activated ester of a fluorescent dye to create a fluorescent Gb4 probe for imaging studies. Similarly, it can be reacted with biotin to enable affinity purification of Gb4-binding proteins. The key principle is to introduce the functional group in a way that minimizes perturbation of the native glycan's conformation and binding properties. researchgate.net The development of bioorthogonal chemical reporters, such as those incorporating azides, has further expanded the toolkit for labeling and tracking glycans in living systems. nih.gov
Implications for Glycoconjugate Engineering and Biosensor Development
The ability to create functionalized Gb4 globoside analogues has significant implications for glycoconjugate engineering and the development of novel biosensors. nih.gov By attaching aminopropyl-functionalized Gb4 to various scaffolds, such as polymers, nanoparticles, or surfaces, researchers can create multivalent displays of the Gb4 glycan. nih.govresearchgate.net This is particularly important for mimicking the clustered presentation of GSLs in lipid rafts and for studying the avidity-driven interactions that are common in carbohydrate recognition. nih.gov
In the realm of biosensor development, aminopropyl-functionalized Gb4 can be immobilized onto sensor surfaces, such as those used in surface plasmon resonance (SPR) or on microarrays. mdpi.comchalcogen.ro These Gb4-functionalized surfaces can then be used to detect and quantify the binding of proteins, antibodies, or pathogens that specifically recognize the Gb4 glycan. frontiersin.org This provides a powerful tool for screening for new therapeutic targets and for diagnosing diseases associated with altered Gb4 expression. Furthermore, the development of hydrogel-based biosensors offers a promising platform for integrating these functionalized glycoconjugates into biocompatible sensing matrices. mdpi.com The versatility of the aminopropyl group allows for the integration of Gb4 into a wide range of biosensing platforms, paving the way for new diagnostic and research applications. frontiersin.org
Receptor Biology of Gb4 Globoside in Host-Pathogen Systems
Globoside Gb4, present on the outer leaflet of the cell membrane, serves as a crucial interface for the interaction between host cells and various pathogens. Its role extends beyond simple adhesion, influencing the subsequent steps of infection in a nuanced, environment-dependent manner.
Role of Gb4 Globoside in Post-Entry Steps of Pathogen Infection
The interaction of Gb4 with pathogens is not limited to the cell surface; it plays a critical role in the intracellular trafficking and progression of infection, particularly for Parvovirus B19.
Following internalization, which is independent of Gb4, B19V is trafficked into the endosomal pathway. frontiersin.org It is within this intracellular compartment that Gb4 becomes essential for the continuation of the infectious cycle. frontiersin.org In the absence of Gb4, B19V particles are internalized but become trapped within the endosomal compartment and are unable to proceed with the infection. frontiersin.org This indicates that Gb4 is indispensable for a post-entry step, specifically facilitating the escape of the virus from the endosome into the cytoplasm. nih.gov This crucial role in endosomal escape highlights a sophisticated viral strategy that co-opts a host lipid for its own propagation. nih.gov The infection is aborted before the delivery of the viral single-stranded DNA into the nucleus. frontiersin.org
Table 1: Role of Gb4 in Parvovirus B19 Infection Steps
| Infection Step | Role of Gb4 Globoside | Key Findings |
| Attachment & Internalization | Not essential | Mediated by the VP1u cognate receptor. |
| Post-Entry Trafficking | Essential | Required for the virus to escape the endosomal compartment. |
| Viral Replication | Indirectly essential | Without endosomal escape facilitated by Gb4, viral genome cannot reach the nucleus for replication. |
pH-Dependent Modulation of Ligand-Gb4 Globoside Binding
The interaction between Parvovirus B19 and Gb4 is finely regulated by the pH of the surrounding environment. frontiersin.org This pH-dependent modulation is a key determinant of the virus's tropism and infectious pathway. frontiersin.org
Research has demonstrated that the binding of B19V capsids to Gb4 occurs exclusively under acidic conditions, typical of the late endosomal and lysosomal compartments. frontiersin.org At the neutral pH of the cell surface and the bloodstream, there is no significant interaction between the virus and Gb4. frontiersin.org This pH-sensitive "switch" prevents the virus from binding to the abundance of Gb4 on non-permissive cells, such as red blood cells, thereby avoiding sequestration and ensuring it reaches its target erythroid progenitors. frontiersin.org
Once the virus is internalized into the acidic environment of the endosomes, the conformational changes in the viral capsid induced by the low pH facilitate its interaction with Gb4. frontiersin.org This binding is thought to trigger membrane fusion or destabilization, allowing the virus to escape into the cytoplasm. nih.gov When the pH is restored to neutral, the virus dissociates from Gb4. frontiersin.org This strict pH dependency is a critical mechanism that governs the intracellular trafficking of B19V and underscores the sophisticated interplay between the virus and host cell components. frontiersin.org
Gb4 Globoside in Cellular Signaling Pathways and Receptor Tyrosine Kinase Modulation
Beyond its role in host-pathogen interactions, Gb4 globoside is an active participant in cellular signaling, capable of modulating the activity of key pathways that govern cell growth, proliferation, and differentiation. It achieves this, in part, by directly interacting with and influencing the function of receptor tyrosine kinases (RTKs).
Interaction with Epidermal Growth Factor Receptor (EGFR) and ERK Signaling Activation
A significant body of evidence points to a direct interaction between Gb4 globoside and the Epidermal Growth Factor Receptor (EGFR), a critical receptor tyrosine kinase involved in cell proliferation and survival. nih.govmdpi.com This interaction leads to the potentiation of EGFR-mediated signaling. nih.govmdpi.com
Studies have shown that Gb4 can form a complex with EGFR in the cell membrane. nih.govmdpi.com This association promotes the activation of the EGFR-induced Extracellular signal-regulated kinase (ERK) pathway, a downstream component of the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.govmdpi.com In carcinoma cell lines, depletion of glycosphingolipids, including Gb4, resulted in a significant reduction in cell proliferation and suppressed the activation of the EGFR-induced ERK pathway. nih.govmdpi.com The reduced activation of ERK could be restored by the exogenous addition of Gb4, but not by other types of glycosphingolipids, highlighting the specificity of this interaction. nih.govmdpi.com
This Gb4-mediated enhancement of EGFR signaling and subsequent ERK activation has been implicated in promoting cancer cell proliferation. nih.govmdpi.com These findings suggest that Gb4 is not merely a structural component of the cell membrane but an active modulator of RTK signaling. nih.govmdpi.com
Table 2: Impact of Gb4 on EGFR-ERK Signaling
| Cellular Component | Effect of Gb4 Interaction | Downstream Consequence |
| Epidermal Growth Factor Receptor (EGFR) | Forms a complex with EGFR, promoting its activation. | Increased receptor tyrosine kinase activity. |
| Extracellular signal-regulated kinase (ERK) | Enhances the phosphorylation and activation of ERK. | Promotion of cell proliferation and survival signals. |
Influence on Other Mitogen-Activated Protein Kinase (MAPK) Cascades
While the influence of Gb4 on the ERK-MAPK pathway is well-established, evidence suggests that globosides may also modulate other MAPK cascades, such as the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, although often in a more context-dependent manner and sometimes through their precursors.
The precursor to Gb4, globotriaosylceramide (Gb3), has been shown to be involved in the activation of the p38 MAPK pathway in certain cellular contexts, such as in Burkitt's lymphoma. researchgate.net In some instances, the interaction of bacterial toxins with Gb3 can lead to the activation of both the JNK and p38 MAPK pathways, ultimately contributing to apoptosis. researchgate.net
An in-depth examination of the chemical compound Gb4 Globoside reveals its intricate involvement in critical cellular and immunological processes. This article focuses exclusively on the molecular mechanisms, immunological recognition, and antigenic properties of Gb4 globoside, adhering to a strict scientific framework.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
GalNAcβ1-3Gal-O-Aminopropyl |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of Gb4 Globoside in Cellular Systems
Enzymatic Synthesis of Gb4 Globoside (B1172493) from Precursor Glycosphingolipids
The biosynthesis of Gb4 globoside is a stepwise process occurring in the Golgi apparatus, where precursor glycosphingolipids are elongated through the sequential addition of monosaccharides. nih.govnih.gov This process is part of the globo-series pathway, a major route for the synthesis of neutral glycosphingolipids. The foundational precursor for this series is lactosylceramide (LacCer). nih.gov
Glycosyltransferase Activities in Globo-Series Pathway Elongation (e.g., B3GALNT1, A4GALT)
Two key glycosyltransferases are essential for the elongation of the glycan chain that leads to the formation of Gb4 globoside:
α-1,4-galactosyltransferase (A4GALT): This enzyme, also known as globotriaosylceramide (Gb3) synthase or Pk antigen synthase, initiates the globo-series pathway. nih.govuniprot.org It catalyzes the transfer of a galactose molecule from a UDP-galactose donor to lactosylceramide, forming globotriaosylceramide (Gb3). uniprot.orguniprot.org Gb3 is the immediate precursor to Gb4 and is recognized as the Pk antigen of the P blood group system. nih.govuniprot.org
β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1): Following the synthesis of Gb3, the B3GALNT1 enzyme, also referred to as globoside synthase, adds an N-acetylgalactosamine (GalNAc) residue to Gb3. acgg.asiareactome.org This reaction, using UDP-GalNAc as the sugar donor, results in the formation of globotetraosylceramide, or Gb4 globoside. reactome.org B3GALNT1 is a Golgi membrane-associated protein, underscoring that this final synthetic step occurs within this organelle. reactome.org
The sequential action of these enzymes is fundamental to the synthesis of Gb4.
Table 1: Key Enzymes in Gb4 Globoside Biosynthesis
| Enzyme | Gene | Precursor Substrate | Product | Function in Pathway |
|---|---|---|---|---|
| A4GALT | A4GALT | Lactosylceramide (LacCer) | Globotriaosylceramide (Gb3) | Initiates the globo-series pathway by forming the trisaccharide core. nih.govuniprot.org |
| B3GALNT1 | B3GALNT1 | Globotriaosylceramide (Gb3) | Globotetraosylceramide (Gb4) | Completes Gb4 synthesis by adding the terminal GalNAc residue. acgg.asiareactome.org |
Regulatory Factors Influencing Gb4 Globoside Biosynthesis
The synthesis of Gb4 globoside is not constitutive but is influenced by various regulatory factors, indicating that its expression is tailored to specific cellular needs and conditions. In human macrophages, the expression of the A4GALT gene is significantly increased in response to lipopolysaccharide (LPS) during the resolution phase of inflammation. nih.gov This suggests a role for globosides in modulating immune responses. nih.gov Furthermore, the activation of sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor in lipid metabolism, may be linked to the production of complex sphingolipids. nih.gov
Broader studies on glycosphingolipid metabolism show that transcription factors can directly regulate the expression of glycosyltransferase genes during key cellular processes like epithelial-mesenchymal transition (EMT) and neuronal differentiation, thereby shifting the balance between different glycosphingolipid series. biologists.com Additionally, significant inter-individual variability in Gb3 and Gb4 levels suggests that their biosynthesis is controlled by quantitative trait loci, indicating a strong genetic component to their baseline expression. nih.gov
Dynamics of Gb4 Globoside Turnover and Degradation in Cellular Compartments
The cellular concentration of Gb4 globoside is maintained by a balance between its synthesis and its degradation. The turnover of Gb4 is a dynamic process, with its catabolism primarily occurring within the lysosomes. nih.govnih.gov
Lysosomal Catabolism and Glycosidase Involvement
The breakdown of glycosphingolipids is a sequential process carried out by a series of lysosomal acid hydrolases, with each enzyme being specific for a particular sugar linkage. nih.govresearchgate.net For Gb4 globoside, the catabolic pathway involves the stepwise removal of its constituent sugars. A key enzyme in this process is β-hexosaminidase , which cleaves the terminal N-acetylgalactosamine residue from Gb4, converting it back to Gb3. nih.gov
Defects in these lysosomal glycosidases lead to the accumulation of their specific substrates, resulting in a class of genetic disorders known as lysosomal storage diseases. nih.govresearchgate.net In situations where a primary glycosidase is deficient, an alternative catabolic pathway involving acid ceramidase has been identified. nih.govresearchgate.net This enzyme can deacylate the ceramide backbone of accumulating glycosphingolipids, such as Gb3, to form their lyso-derivatives (e.g., globotriaosylsphingosine). nih.govresearchgate.net This process generates more soluble molecules that may be more easily cleared from the cell. researchgate.net
Genetic Modulators of Glycosphingolipid Metabolism Affecting Gb4 Levels
Genetic factors are critical modulators of glycosphingolipid metabolism and directly impact the cellular levels of Gb4. Mutations in the genes encoding the biosynthetic enzymes can drastically alter Gb4 production. For instance, specific genetic variations in the A4GALT and B3GALNT1 genes are responsible for the different phenotypes of the P1PK blood group system. nih.govnih.gov Null mutations in these genes can lead to the rare p and Pk phenotypes, respectively, characterized by an absence or alteration of the corresponding cell surface antigens. nih.govnih.gov
Conversely, mutations in the genes for lysosomal glycosidases lead to the accumulation of Gb4 and its precursors. For example, Fabry disease is caused by a deficiency in the enzyme α-galactosidase A, leading to the accumulation of Gb3, the substrate for Gb4 synthesis. nih.govresearchgate.net Furthermore, studies have shown that knocking out a gene in one branch of glycosphingolipid synthesis, such as ST3GAL5 (GM3 synthase), can cause a metabolic shift that increases the production of lipids in other pathways, including globosides. nih.gov This highlights the interconnectedness of glycosphingolipid metabolism and how genetic modulation of one component can have far-reaching effects on others. nih.gov
Table 2: Examples of Genetic Modulation of Gb4 Levels
| Gene | Function | Effect of Mutation/Variant | Consequence |
|---|---|---|---|
| A4GALT | Gb3 synthesis (precursor to Gb4) | Null mutations | Absence of Gb3, Gb4, and related antigens (p phenotype). nih.gov |
| B3GALNT1 | Gb4 synthesis | Nonsense mutations | Absence of Gb4 (Pk phenotype). nih.gov |
| GLA | Gb3 degradation | Deficient α-galactosidase A activity | Accumulation of Gb3 (Fabry disease). nih.gov |
| ST3GAL5 | GM3 synthesis (competing pathway) | Gene knockout | Metabolic shift leading to increased globoside levels. nih.gov |
Intracellular Trafficking and Membrane Localization of Gb4 Globoside
Following its synthesis in the Golgi apparatus, Gb4 globoside is transported to its primary functional location, the plasma membrane. nih.govreactome.org It is a major component of the cell membrane in many cell types, and is particularly abundant on human erythrocytes. lipotype.com
Within the plasma membrane, Gb4 is not uniformly distributed. It is known to partition into specialized microdomains known as lipid rafts. nih.gov These are dynamic, cholesterol- and sphingolipid-rich domains that serve as platforms for signal transduction and protein trafficking. The localization of Gb4 within these rafts is crucial for its function in mediating cellular interactions and signaling. nih.gov
The trafficking of glycosphingolipids is a dynamic process involving vesicular transport. mdpi.com Studies on Gb4's precursor, lactosylceramide, show a recycling pathway where the lipid is internalized from the plasma membrane and transported through endosomes to the trans-Golgi network (TGN) before returning to the cell surface. biorxiv.org This recycling allows the cell to modulate the composition of its surface membrane. It is likely that Gb4 participates in similar intracellular trafficking pathways, moving between the plasma membrane and internal compartments like the Golgi and endosomes to maintain cellular homeostasis. biorxiv.orgnih.gov
Association with Lipid Rafts and Membrane Microdomains
Globoside Gb4 (globotetraosylceramide), a neutral glycosphingolipid, is a significant component of specialized membrane microdomains known as lipid rafts. researchgate.netmdpi.com These domains are enriched in glycosphingolipids (GSLs), cholesterol, and sphingomyelin. mdpi.com The formation of these microdomains arises from the lateral intermolecular interactions between these lipid components, creating distinct platforms within the cell membrane. mdpi.com GSLs like Gb4 are typically found in the outer leaflet of the plasma membrane, where they can form clusters through hydrogen bonding and other interactions. mdpi.com
The localization of Gb4 within these rafts is critical for various cellular processes, including signal transduction and pathogen entry. researchgate.netnih.gov For instance, the interaction between human parvovirus B19 (B19V) and the cell is mediated by Gb4 located in lipid rafts. researchgate.net Research on UT7/Epo cells has demonstrated that both B19V and its receptor, Gb4, colocalize with the lipid raft marker GM1. researchgate.net Further investigation into the specific type of lipid rafts involved has shown that Gb4 has a variable colocalization with caveolin-1, a marker for caveolar-type rafts. researchgate.net This suggests that Gb4 may preferentially associate with non-caveolar lipid rafts. researchgate.net The disruption of these cholesterol-rich microdomains has been shown to inhibit viral infection, underscoring the functional importance of Gb4's presence in lipid rafts. researchgate.net
Table 1: Association of Gb4 Globoside with Membrane Microdomains
| Feature | Description | Key Findings | Source(s) |
|---|---|---|---|
| Domain Type | Lipid Rafts / Glycosphingolipid-Enriched Microdomains | Gb4 is a known component of these specialized membrane domains. mdpi.com | mdpi.com |
| Associated Molecules | Cholesterol, Sphingomyelin, GM1, Flotillin | Colocalizes with the lipid raft marker GM1. researchgate.net Associates with non-caveolar rafts, which are enriched in flotillin. researchgate.net | researchgate.net |
| Cellular Location | Outer leaflet of the plasma membrane | GSLs are specifically expressed in the outer layer of cell membranes. mdpi.com | mdpi.com |
| Functional Role | Receptor for Human Parvovirus B19 (B19V) | The virus and Gb4 colocalize in lipid rafts, which is a crucial step for infection. researchgate.net | researchgate.net |
Mechanisms of Vesicular Transport and Cell Surface Expression
The trafficking of Gb4 globoside is integral to its function in cellular processes. creative-proteomics.com As a glycosphingolipid, Gb4 participates in membrane dynamics, including vesicular transport, endocytosis, and exocytosis. creative-proteomics.com While present on the cell surface, Gb4 also plays a critical role within intracellular compartments following internalization. plos.orgnih.gov
The role of Gb4 in the infectious pathway of human parvovirus B19 (B19V) provides significant insight into its trafficking mechanisms. plos.org Although Gb4 is not the primary receptor for B19V binding or internalization into permissive erythroid cells, it is essential at a post-internalization step. plos.orgnih.gov After the virus enters the cell, it is trafficked through the endosomal pathway. plos.org In cells lacking Gb4, incoming B19V particles become arrested within the endosomal compartment, unable to proceed with the infectious cycle. nih.govmdpi.com This indicates that Gb4 is crucial for the endosomal escape of the virus. mdpi.com
The interaction between B19V and Gb4 is strictly pH-dependent, occurring exclusively under the acidic conditions found in endosomal compartments, and dissociating at neutral pH. plos.orgnih.gov This pH-sensitive interaction ensures that the virus engages with Gb4 inside the cell, facilitating its transport from the endosome, a key step in its journey to the nucleus. plos.orgnih.gov This highlights a sophisticated mechanism where Gb4's function in vesicular transport is regulated by the specific microenvironment of intracellular organelles. plos.org
Table 2: Role of Gb4 Globoside in Vesicular Transport
| Process | Mechanism | Significance | Source(s) |
|---|---|---|---|
| Endocytic Trafficking | Mediates post-internalization steps of viral entry. | Essential for the infectious trafficking of Parvovirus B19. plos.org | plos.orgnih.gov |
| Endosomal Escape | Facilitates the exit of viral particles from the endosome. | In Gb4 knockout cells, viruses are trapped in the endosomal compartment. nih.govmdpi.com | nih.govmdpi.com |
| pH-Dependent Interaction | Interacts with Parvovirus B19 specifically in acidic endosomes. | This pH switch modulates the affinity between the virus and Gb4, promoting interaction in the correct intracellular compartment. plos.orgnih.gov | plos.orgnih.gov |
| General Membrane Dynamics | Participates in endocytosis, exocytosis, and vesicular transport. | Contributes to membrane remodeling and organelle biogenesis. creative-proteomics.com | creative-proteomics.com |
Role of Gb4 Globoside in Cellular Physiology and Pathophysiological Mechanisms
Gb4 Globoside (B1172493) in Cell Adhesion, Growth, and Motility
Gb4 is implicated in the fundamental cellular processes of adhesion, growth, and motility through its interactions within the plasma membrane and with the extracellular environment.
Gb4 plays a role in cell-cell recognition and communication, which are critical for tissue formation and maintenance. Glycosphingolipids, including Gb4, are positioned to interact with proteins and glycans on adjacent cells, thereby influencing cell-to-cell contacts and adhesion. biologists.com This interaction can be mediated through carbohydrate-carbohydrate interactions between Gb4 on one cell and other glycolipids, such as GalGb4 or nLc4, on another cell. nih.gov Such interactions are crucial in processes like the compaction of human teratocarcinoma cells, which serves as a model for early embryonic development. nih.gov Furthermore, Gb4 is a key component of the cell membrane of human erythrocytes and is involved in determining blood-type, a fundamental aspect of cell-cell recognition in immunological contexts. lipotype.com
Gb4 Globoside in Cellular Differentiation and Development
The expression of Gb4 is tightly regulated during embryonic development and cellular differentiation, highlighting its importance in these processes.
Gb4 is highly expressed during embryogenesis and organogenesis, indicating its involvement in the formation of tissues and organs. nih.govnih.gov During gastrulation, Gb4 is restricted to visceral mesoderm cells and the inner cell mass of the growing blastocyst. biologists.com Its expression is also prominent during tooth development. nih.govnih.gov Studies on human embryogenesis have shown that the expression of various genes, including those involved in glycosphingolipid synthesis, is spatiotemporally regulated, which is essential for the coordinated development of different organs and tissues. ijbs.comnih.gov
The composition of glycosphingolipids on the cell surface changes dynamically as stem cells differentiate, suggesting a role for these molecules in determining cell fate. biologists.com For instance, when embryonic stem cells differentiate into definitive endoderm, Gb4 is the major glycosphingolipid expressed. biologists.com In the context of hematopoietic stem cells, the expression of globo-series glycosphingolipids like Gb3 and Gb4 increases as monocytic precursors mature, indicating their role in myeloid cell differentiation. nih.govfrontiersin.org The changing expression patterns of Gb4 and other glycosphingolipids during the differentiation of pluripotent stem cells into various lineages underscore their role in lineage specification. biologists.com
Gb4 plays a significant role in the differentiation of dental epithelial cells into enamel-producing ameloblasts. nih.govnih.gov Studies have shown that Gb4 is expressed in the ameloblasts of postnatal mouse molars and incisors. nih.govnih.gov While Gb4 does not appear to promote the proliferation of dental epithelial cells, its exogenous administration enhances the expression of genes for enamel extracellular matrix proteins such as ameloblastin, amelogenin, and enamelin. nih.govnih.gov Gb4 also induces the expression of TrkB, a key receptor for ameloblast induction, and downregulates p75, a marker for undifferentiated dental epithelial cells. nih.gov Furthermore, Gb4 stimulates the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the differentiation process. nih.govnih.gov
Interactive Data Tables
Table 1: Role of Gb4 Globoside in Cellular Processes
| Cellular Process | Specific Role of Gb4 Globoside | Key Research Findings |
| Cell Adhesion | Mediates cell-cell recognition through carbohydrate-carbohydrate interactions. | Gb4-GalGb4/nLc4 interaction mediates human teratocarcinoma cell interaction. nih.gov |
| Cell Growth | Promotes cancer cell proliferation by enhancing EGFR-induced MAPK signaling. | Exogenous Gb4 restores reduced ERK activation in GSL-depleted carcinoma cells. nih.gov |
| Cell Motility | Less directly implicated, but GSLs in general control motility through glycosynaptic microdomains. | GSLs interact with integrins and tetraspanins to form domains that control cell motility. nih.gov |
| Cell-Cell Communication | Facilitates communication through direct interaction with molecules on adjacent cells. | Glycans of GSLs protrude into the extracellular space, enabling interaction. biologists.com |
| Membrane Dynamics | Contributes to the formation of functional membrane microdomains. | GSLs cluster with proteins to form glycosynaptic domains. nih.gov |
Table 2: Gb4 Globoside Expression and Function in Differentiation
| Developmental Process | Expression Profile of Gb4 | Functional Role in Differentiation |
| Embryogenesis | Highly expressed, restricted to visceral mesoderm and inner cell mass during gastrulation. biologists.com | Involved in early embryonic events like compaction. nih.gov |
| Organogenesis | Highly expressed during organogenesis, including tooth development. nih.gov | Essential for the proper formation of specific tissues and organs. |
| Stem Cell Differentiation | Expression changes dynamically; major GSL in definitive endoderm differentiation. biologists.com | Modulates stem cell fate and lineage specification towards specific cell types. |
| Dental Epithelial Cell Differentiation | Detected in ameloblasts of postnatal mouse molars and incisors. nih.gov | Promotes differentiation into ameloblasts by upregulating key genes and signaling pathways. nih.govnih.gov |
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “Gb4 Globoside terminal -aminopropyl” that adheres to the requested outline. The search results indicate that this specific compound is likely a synthetic derivative, available commercially for research purposes, rather than a naturally occurring molecule with a documented role in cellular physiology or pathophysiology.
There is a significant body of research on the unmodified Gb4 globoside and its importance in various biological processes. However, literature detailing the specific functions of a terminal -aminopropyl modified version of Gb4 globoside, particularly in the contexts of cancer cell proliferation, invasion mechanisms, or neurodegenerative processes, is not available.
Therefore, any attempt to create the requested article would fall outside the strict constraints of focusing solely on "Gb4 Globoside terminal -aminopropyl" and would necessitate including information about the unmodified Gb4 globoside, which would violate the provided instructions.
Advanced Methodologies and Analytical Approaches in Gb4 Globoside Terminal Aminopropyl Research
Strategic Methodologies for the Chemical Synthesis and Modification of Gb4 Globoside (B1172493) Terminal -Aminopropyl and Related Analogues
The synthesis of Gb4 globoside terminal -aminopropyl and its analogues is a complex undertaking that requires a combination of chemical and enzymatic strategies to achieve the desired structure and purity. These synthetic approaches are crucial for producing the quantities of material needed for structural and functional studies.
Chemoenzymatic and Solid-Phase Synthesis Techniques for Glycoconjugates
The construction of the complex oligosaccharide core of Gb4 globoside often employs chemoenzymatic methods. nih.govnih.govresearchgate.netnih.govrsc.org This approach combines the flexibility of chemical synthesis for creating initial building blocks with the high stereoselectivity and regioselectivity of enzymatic reactions for subsequent glycosylations. A common strategy involves the chemical synthesis of a lactoside acceptor with a partial ceramide structure. This acceptor is then extended using specific glycosyltransferases in a one-pot multiple enzyme (OPME) procedure to build the full tetrasaccharide chain of Gb4. nih.govresearchgate.net This method offers a highly efficient route to the desired glycosphingolipid.
Solid-phase oligosaccharide synthesis (SPOS) has also emerged as a powerful technique for the assembly of complex glycans like the Gb4 oligosaccharide. nih.govnih.govdiva-portal.orgmdpi.comrsc.org In SPOS, the growing oligosaccharide is attached to a solid support, which simplifies the purification process after each reaction step, as excess reagents and byproducts can be washed away. nih.gov While highly effective for producing oligosaccharides, the subsequent attachment of the lipid and aminopropyl moieties requires additional solution-phase steps.
Table 1: Comparison of Synthesis Techniques for Gb4 Oligosaccharide
| Feature | Chemoenzymatic Synthesis | Solid-Phase Oligosaccharide Synthesis |
| Key Advantage | High stereoselectivity and regioselectivity of enzymatic steps. | Simplified purification and potential for automation. |
| Starting Materials | Chemically synthesized acceptor and activated sugar donors. | Monosaccharide building blocks attached to a solid support. |
| Reaction Conditions | Typically aqueous buffers at physiological pH and temperature for enzymatic steps. | Anhydrous organic solvents for glycosylation reactions. |
| Purification | Often requires chromatographic separation of products. | Filtration and washing of the solid support. |
| Scalability | Can be scaled up for larger quantities. | Generally used for smaller to medium scale synthesis. |
Controlled Introduction of the Terminal -Aminopropyl Moiety for Functionalization
The introduction of a terminal aminopropyl group is a key functionalization step that allows for the conjugation of Gb4 globoside to other molecules or surfaces. A common method for achieving this is through the synthesis of aminoalkyl glycosides. beilstein-journals.orgnih.gov This typically involves the glycosylation of a protected aminopropanol derivative with an activated Gb4 oligosaccharide donor. The use of a linker with a terminal azide group that is subsequently reduced to an amine is a frequently employed strategy to avoid side reactions during the glycosylation step.
For instance, a peracetylated Gb4 oligosaccharide can be activated as a glycosyl bromide or trichloroacetimidate and then reacted with 3-azidopropanol in the presence of a suitable promoter. nih.gov Following the glycosylation, the protecting groups on the oligosaccharide are removed, and the terminal azide is reduced to the desired primary amine, yielding the Gb4 globoside terminal -aminopropyl. The length of the alkyl chain can be varied to optimize the spacing for subsequent conjugation applications.
Synthesis of Fluorescently Labeled Gb4 Globoside Probes
To visualize and track the interactions of Gb4 globoside in biological systems, fluorescently labeled probes are indispensable. nih.govrsc.orgnih.gov The synthesis of these probes involves the covalent attachment of a fluorescent dye to the Gb4 globoside terminal -aminopropyl molecule. The terminal primary amine of the aminopropyl linker provides a convenient handle for conjugation with a variety of commercially available fluorescent dyes that are activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates.
The choice of fluorophore depends on the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores used for labeling glycoconjugates include fluorescein isothiocyanate (FITC) and various rhodamine derivatives. The reaction between the amine-functionalized Gb4 and the activated dye is typically carried out in a suitable buffer at a slightly basic pH to ensure the deprotonation of the amine for efficient nucleophilic attack. Purification of the resulting fluorescently labeled Gb4 probe is crucial to remove any unreacted dye and is often achieved through chromatographic techniques. It is important to note that the presence of the fluorescent label can sometimes alter the binding properties of the molecule, a factor that should be considered when interpreting experimental results. rsc.orgnih.gov
Biophysical and Spectroscopic Techniques for Analyzing Gb4 Globoside Interactions
Once synthesized and purified, Gb4 globoside terminal -aminopropyl and its analogues can be used in a variety of biophysical and spectroscopic assays to characterize their interactions with binding partners such as proteins and other lipids.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of biomolecular interactions in real-time. nih.govnicoyalife.comrapidnovor.comsprpages.nlbioradiations.com In a typical SPR experiment involving Gb4 globoside, the aminopropyl-functionalized glycolipid is immobilized on the surface of a sensor chip. A solution containing the potential binding partner (analyte) is then flowed over the surface. The binding of the analyte to the immobilized Gb4 globoside causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
By monitoring the SPR signal over time during the association and dissociation phases of the interaction, one can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). bioradiations.com This information provides valuable insights into the affinity and stability of the interaction.
Table 2: Representative Kinetic Data from an SPR Experiment
| Analyte | Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (nM) |
| Protein X | 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Protein X | 100 | 1.3 x 10⁵ | 2.4 x 10⁻³ | 18.5 |
| Protein X | 200 | 1.2 x 10⁵ | 2.6 x 10⁻³ | 21.7 |
Nuclear Magnetic Resonance (NMR) for Conformational Studies Relevant to Ligand Recognition
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-level information about the three-dimensional structure and dynamics of molecules in solution. auremn.org.brnih.govnih.govmdpi.comfrontiersin.org In the context of Gb4 globoside, NMR is used to determine the conformation of the oligosaccharide chain, which is crucial for its recognition by binding partners.
Mass Spectrometry-Based Glycomics and Lipidomics for Gb4 Profiling
Mass spectrometry (MS) is a cornerstone technology in the study of glycosphingolipids (GSLs) like Gb4 globoside, enabling detailed analysis of both the glycan headgroup and the lipidic ceramide tail. nih.gov MS-based glycomics and lipidomics provide a powerful platform for the comprehensive profiling of Gb4 in various biological samples. creative-proteomics.comlipotype.com These approaches facilitate the identification and quantification of different molecular species of Gb4, shedding light on the heterogeneity of its ceramide structure, which can vary in fatty acid length, hydroxylation, and saturation. lipotype.comnih.gov The combination of liquid chromatography (LC) with tandem MS (LC-MS/MS) is a highly sensitive method for effectively separating and identifying target glycolipids from complex biological mixtures. creative-proteomics.com
| Analytical Platform | Primary Application in Gb4 Research | Type of Data Generated | Reference |
|---|---|---|---|
| LC-MS/MS | Separation and quantification of Gb4 from complex biological samples. | Quantitative data on Gb4 levels under different physiological or pathological conditions. | creative-proteomics.com |
| MALDI-TOF MS | High-throughput characterization of Gb4 species, particularly ceramide variants. | Mass-to-charge ratios of various Gb4 molecular ions, revealing fatty acid composition. | nih.govresearchgate.net |
| High-Resolution MS (Orbitrap, Q-TOF) | Accurate mass measurements for unambiguous identification and structural elucidation. | Precise elemental composition, differentiation of isobaric species. | nih.govnih.gov |
High-resolution mass spectrometry, utilizing analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR), is indispensable for the precise structural characterization of Gb4 globoside. nih.gov These instruments provide high mass accuracy and resolving power, which are critical for assigning the correct elemental composition to the detected ions. nih.govnih.gov This capability allows for the differentiation of isobaric species—molecules that have the same nominal mass but different elemental formulas.
For Gb4, high-resolution MS enables the detailed analysis of its two core components:
Glycan Composition: The exact mass of the neutral oligosaccharide unit (a tetrasaccharide for Gb4) can be confirmed, ensuring correct identification of the globoside.
Ceramide Analysis: The primary source of structural diversity in Gb4 lies in its ceramide moiety. lipotype.com High-resolution MS can precisely determine the mass of the intact molecule, from which the composition of the ceramide can be deduced. This includes identifying the specific long-chain base (e.g., sphingosine) and the fatty acyl chain. nih.gov For instance, researchers have used MALDI-TOF MS to identify Gb4 species containing C16:0, C24:0, and C24:1 fatty acids in vascular endothelial cells. researchgate.netresearchgate.net
| High-Resolution MS Technique | Key Advantage for Gb4 Analysis | Information Yielded | Reference |
|---|---|---|---|
| MALDI-TOF MS | High throughput and sensitivity for analyzing ceramide heterogeneity. | Identification of Gb4 species with varying fatty acid chain lengths and saturation (e.g., C16:0, C24:1). | nih.govresearchgate.net |
| Quadrupole Time-of-Flight (Q-TOF) | High mass accuracy and resolution for both precursor and fragment ions. | Unambiguous identification of diagnostic product ions for structural confirmation. | nih.gov |
| Orbitrap/FTICR | Extremely high resolution to distinguish between closely related or isobaric species. | Assignment of precise elemental compositions for both glycan and lipid components. | nih.gov |
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of glycosphingolipids. In an MS/MS experiment, a specific Gb4 molecular ion is selected and subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. nih.govnih.gov The resulting fragment ions provide a wealth of structural information.
The fragmentation of Gb4 typically occurs at the glycosidic bonds linking the sugar units and within the ceramide backbone. nih.govnih.gov This predictable fragmentation pattern allows for:
Glycan Sequencing: Stepwise loss of the sugar residues from the non-reducing end reveals the sequence of the oligosaccharide chain.
Ceramide Structure Confirmation: Characteristic fragment ions are diagnostic of the long-chain base and the fatty acyl chain composition. nih.gov For example, high-energy CID can generate specific ions that not only help characterize the ceramide but also indicate the linkages between sugar units. nih.gov
Localization of Unsaturation: Specialized techniques like ozone-induced dissociation (OzID) mass spectrometry can be used to pinpoint the exact location of double bonds within the fatty acyl or long-chain base of unsaturated Gb4 species, information not readily available from CID alone. nih.gov
A universal fragmentation model (UFM) based on gas-phase ion chemistry can help predict these complex fragmentation pathways, aiding in the automated interpretation of MS/MS spectra for structural elucidation. chemrxiv.org
| Fragmentation Technique | Mechanism | Structural Information Obtained for Gb4 | Reference |
|---|---|---|---|
| Collision-Induced Dissociation (CID) | Ion activation via collision with an inert gas. | Glycan sequence, fatty acid and long-chain base composition. | nih.gov |
| Ozone-Induced Dissociation (OzID) | Ion activation via reaction with ozone gas. | Precise location of C=C double bonds in the ceramide moiety. | nih.gov |
Shotgun lipidomics and targeted glycolipid profiling represent two complementary MS-based strategies for analyzing Gb4.
Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. aocs.orgcreative-proteomics.com This method exploits the unique fragmentation patterns of different lipid classes to identify and quantify hundreds of lipid species simultaneously. aocs.orgcromlab-instruments.es For Gb4 analysis, this technique allows for rapid, global profiling of the major glycosphingolipid species in a sample, making it ideal for exploratory studies or for capturing rapid changes in the lipidome. creative-proteomics.com
Targeted glycolipid profiling , in contrast, focuses on the precise measurement of a predefined set of lipids, including specific Gb4 species. This approach often uses liquid chromatography to separate isomers and isobars before MS analysis, providing high sensitivity and specificity. creative-proteomics.com It is the method of choice for validating findings from shotgun experiments or for quantifying known Gb4 species with high accuracy, such as in studies tracking the upregulation of specific Gb4 molecules (e.g., Gb4 d18:1/16:0) during an inflammatory response in macrophages. nih.govnih.gov
| Approach | Methodology | Advantages for Gb4 Research | Disadvantages | Reference |
|---|---|---|---|---|
| Shotgun Lipidomics | Direct infusion of total lipid extract into MS. | High throughput, rapid global profiling, suitable for small samples. | Potential for ion suppression, difficulty resolving isomers. | aocs.orgcreative-proteomics.com |
| Targeted Profiling | LC separation followed by MS/MS detection of specific Gb4 species. | High sensitivity and specificity, accurate quantification, resolves isomers. | Lower throughput, requires prior knowledge of target molecules. | creative-proteomics.comnih.gov |
Cell-Based Assays and Imaging Modalities for Functional Gb4 Globoside Research
To complement structural studies, a range of cell-based assays and advanced imaging techniques are employed to investigate the function of Gb4 globoside, including its expression on the cell surface and its localization within subcellular compartments.
Flow cytometry is a powerful high-throughput technique for quantifying the expression of molecules on the surface of individual cells within a population. In Gb4 research, this method is used to measure the abundance of Gb4 on the plasma membrane and to study how its expression is modulated by various stimuli or cellular processes. researchgate.net
The procedure typically involves labeling intact cells with a primary antibody that specifically binds to the Gb4 glycan, followed by a fluorescently-tagged secondary antibody. The fluorescence intensity of thousands of individual cells is then measured as they pass through the flow cytometer. This provides a quantitative, population-level analysis of Gb4 surface expression. nih.gov For example, flow cytometry has been used to demonstrate changes in the surface expression of globo-series GSLs, including Gb4, in pre-osteoclast cells following stimulation with RANKL, a key signaling molecule. researchgate.net
| Experimental Condition | Cell Type | Observation via Flow Cytometry | Interpretation | Reference |
|---|---|---|---|---|
| Basal State | Pre-osteoclasts | Baseline level of Gb4 surface fluorescence detected. | Constitutive expression of Gb4 on the cell surface. | researchgate.net |
| Stimulation with RANKL | Pre-osteoclasts | Significant change in Gb4 surface fluorescence compared to basal state. | Modulation of Gb4 surface expression during osteoclast differentiation. | researchgate.net |
Confocal and super-resolution microscopy are advanced imaging techniques that provide high-resolution visualization of the spatial distribution of molecules within cells, overcoming the limitations of conventional light microscopy. nih.govukri.org
Confocal laser scanning microscopy uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, optical sections of a cell. nih.gov This is crucial for determining whether Gb4 is localized to the plasma membrane or to intracellular organelles like the Golgi apparatus or endosomes. researchgate.net By using fluorescently labeled antibodies or lipid probes, researchers can visualize the subcellular distribution of Gb4 and its potential co-localization with other cellular proteins or structures. nih.govscian.cl
Super-resolution microscopy encompasses a class of techniques that break the diffraction barrier of light (traditionally ~250 nm), enabling visualization at the nanoscale. ukri.orgthekurzweillibrary.com These methods are essential for studying the fine details of Gb4 organization within membrane microdomains (e.g., lipid rafts) and for tracking the movement and dynamics of individual Gb4 molecules in living cells. nih.govmoleculardevices.com This allows for an unprecedented view of how Gb4 is organized and traffics within the cell, providing critical insights into its functional roles. ukri.org
| Microscopy Technique | Resolution | Key Application for Gb4 Research | Type of Insight Provided | Reference |
|---|---|---|---|---|
| Confocal Microscopy | ~250 nm | Determining the subcellular localization of Gb4 (e.g., plasma membrane vs. intracellular organelles). | Static and dynamic distribution of Gb4 pools within the cell. | nih.govnih.gov |
| Super-Resolution Microscopy | <100 nm | Visualizing the nanoscale organization of Gb4 in membrane domains and tracking molecular dynamics. | High-resolution spatial organization and real-time trafficking of Gb4. | ukri.orgthekurzweillibrary.com |
Glycolipid-Coated Bead Assays for Receptor Interaction Studies
Glycolipid-coated bead assays are a powerful tool for investigating the interactions between glycosphingolipids (GSLs) like Gb4 globoside and their binding partners, such as receptors on the cell surface. This technique allows for the specific analysis of these interactions in a controlled, cell-free environment.
One prominent application of this assay has been to elucidate the interaction between Gb4 globoside and the epidermal growth factor receptor (EGFR). In a key study, researchers utilized polystyrene latex beads coated with Gb4 to demonstrate a direct interaction with EGFR. nih.gov The assay involves incubating the GSL-coated beads with a cell lysate containing the receptor of interest. Following incubation, the beads are precipitated, and any bound proteins are identified through immunoblotting.
The findings from such assays have revealed that Gb4 specifically forms a complex with EGFR. nih.gov This interaction was shown to be concentration-dependent, with increasing amounts of Gb4 coated on the beads leading to a stronger EGFR binding signal. nih.gov In contrast, beads coated with other neutral GSLs did not exhibit strong binding to EGFR, highlighting the specificity of the Gb4-EGFR interaction. nih.gov These results suggest that Gb4 plays a role in promoting the activation of EGFR-induced signaling pathways through this direct binding. nih.gov
Another application of this methodology involves the use of glycolipid-coated beads for bacterial agglutination tests. nih.gov In these assays, latex beads are coated with specific glycolipids, such as globotetraosylceramide, to detect and analyze the binding of bacterial adhesins. nih.gov This approach has been instrumental in studying the adherence of uropathogenic Escherichia coli to host cells, where the bacteria recognize and bind to globoseries glycolipids. nih.gov
| Parameter | Description | Example Application | Reference |
| Bead Type | Polystyrene latex beads | Study of Gb4 and EGFR interaction | nih.gov |
| Glycolipid | Globotetraosylceramide (Gb4) | Investigation of EGFR binding | nih.gov |
| Detection Method | Immunoblotting with anti-EGFR antibody | Identification of bound EGFR | nih.gov |
| Key Finding | Gb4 specifically forms a complex with EGFR. | Elucidation of a specific GSL-receptor interaction | nih.gov |
Purification and Sample Preparation Methodologies for Gb4 Globoside and Derivatives
The accurate analysis of Gb4 globoside and its derivatives relies on effective purification and sample preparation techniques to isolate them from complex biological matrices.
Solid Phase Extraction (SPE) with Aminopropyl and Silica Gel Cartridges
Solid-phase extraction (SPE) is a widely used technique for the rapid and selective sample preparation of lipids, including glycosphingolipids. Aminopropyl-bonded silica cartridges have proven to be particularly effective for the fractionation of sphingolipid classes. researchgate.net This methodology allows for the separation of a lipid mixture into distinct fractions, including neutral glycosphingolipids, free ceramides, and phospholipids. researchgate.net
The principle behind this separation lies in the differential affinity of the various lipid classes for the aminopropyl stationary phase. By using a sequence of elution solvents with increasing polarity, it is possible to selectively elute the different lipid fractions. For instance, neutral glycosphingolipids, such as Gb4, can be effectively separated from other lipid classes. nih.gov This technique offers high yield and purity of the isolated components. researchgate.net
In a typical SPE procedure using aminopropyl cartridges, the lipid extract is loaded onto the column. A series of solvent washes is then performed to elute different lipid classes. For example, a common elution scheme might involve the use of chloroform-methanol mixtures of varying ratios to sequentially elute neutral lipids, free fatty acids, and finally the more polar glycosphingolipids.
| SPE Cartridge Type | Target Analyte | Elution Solvent Example | Outcome | Reference |
| Aminopropyl Silica | Neutral Glycosphingolipids (including Gb4) | Sequential elution with solvents of increasing polarity | Separation from other lipid classes like ceramides and phospholipids | researchgate.netnih.gov |
| C18-based Silica | Glycosphingolipids | Methanol | Purification and concentration of GSLs from plasma | researchgate.netnih.gov |
Chromatographic Separations (HPLC, HILIC) for GSL Analysis
High-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC) are powerful analytical techniques for the separation and analysis of glycosphingolipids. HILIC, in particular, has emerged as a valuable tool for the in-depth profiling of GSLs in complex biological samples like human plasma. researchgate.netnih.gov
HILIC separates compounds based on their hydrophilicity. In the context of GSL analysis, the retention time of a GSL on a HILIC column generally increases with the number of monosaccharide units in its glycan chain. nih.gov This allows for the separation of different GSL subclasses, such as monohexosylceramides, dihexosylceramides, globotriaosylceramides (Gb3), and globotetraosylceramides (Gb4). nih.gov
When coupled with mass spectrometry (MS), such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), HILIC provides a robust platform for the structural characterization and quantification of GSLs. researchgate.netnih.gov The fragmentation patterns observed in the MS/MS spectra allow for the detailed identification of the ceramide backbone and the glycan headgroup of the GSLs. nih.gov For example, the HILIC-ESI-MS/MS analysis of Gb4 would reveal characteristic fragment ions corresponding to the loss of sugar residues and the fatty acyl chain, confirming its identity. nih.gov
Interestingly, HILIC can also partially separate GSL species within the same subclass based on the length of their N-linked fatty acyl chains, with earlier eluting peaks often corresponding to species with longer fatty acyl chains. nih.gov
| Chromatographic Technique | Principle of Separation | Application in Gb4 Analysis | Key Advantages | Reference |
| HPLC | Separation based on polarity, size, or charge. | General separation of lipid classes. | Widely applicable and established technique. | researchgate.net |
| HILIC | Separation based on hydrophilicity. | Detailed profiling and separation of GSL subclasses, including Gb4. | Excellent for separating polar compounds like GSLs; provides separation based on glycan chain length. | researchgate.netnih.gov |
Emerging Research Directions and Translational Prospects of Gb4 Globoside Terminal Aminopropyl
Development of Gb4 Globoside-Based Research Probes and Biosensors
The ability to study the intricate interactions of glycans requires robust analytical tools. Synthetic Gb4 globoside (B1172493) featuring a terminal aminopropyl linker has become instrumental in the creation of sophisticated research probes and biosensors, facilitating detailed investigations into its biological functions. nih.gov
Utilizing the Terminal -Aminopropyl for Immobilization on Glycan Arrays and Detection Platforms
The terminal aminopropyl group on synthetically derived Gb4 is crucial for its covalent attachment to various surfaces used in modern biomedical research. nih.gov Glycan microarrays, which are powerful tools for high-throughput analysis of glycan-protein interactions, often utilize this immobilization strategy. rsc.org The amino group can react with N-hydroxysuccinimide (NHS)-functionalized glass slides, forming a stable, covalent bond. nih.govresearchgate.net This method of covalent immobilization is a primary strategy for constructing diverse glycan arrays, allowing for the presentation of sequence-defined glycans in an accessible format for interaction studies. nih.govresearchgate.net
This approach expands the diversity of glycan probe libraries beyond those isolated from natural sources, which are typically immobilized non-covalently. nih.gov The use of synthetic amino-terminating glycans enables direct comparison between different array platforms and contributes to a more comprehensive understanding of glycan recognition events. nih.gov Furthermore, this immobilization technique is applied in other detection platforms, such as surface plasmon resonance (SPR) biosensors, where a stable layer of the glycolipid is essential for studying real-time binding kinetics with proteins or whole organisms. nih.gov
Applications in In Vitro and Ex Vivo Glycoconjugate Studies
Once immobilized, Gb4 globoside serves as a powerful probe in a variety of in vitro and ex vivo settings to dissect its biological roles. These platforms mimic the cell surface, where Gb4 is naturally presented, allowing researchers to study its interactions with binding partners in a controlled environment. nih.gov
A key application is in the study of pathogen-host interactions. For instance, SPR biosensors with immobilized Gb4 have been used to investigate the binding of uropathogenic Escherichia coli. nih.gov Such systems allow for the detailed analysis of adhesion mechanisms and can be used to screen for compounds that inhibit this binding. nih.gov Similarly, array-based biosensors have demonstrated the binding of cholera toxin to immobilized Gb4, among other glycolipids, providing a platform for toxin detection and interaction analysis. researchgate.net
These studies are not limited to pathogen interactions. Glycan arrays featuring Gb4 are essential for characterizing the binding specificity of antibodies and lectins. nih.govrsc.org For example, microarrays containing Gb4 and its related structures, like Globo H, have been used to screen plasma from breast cancer patients for specific antibodies, highlighting the potential of these tools in diagnostics. nih.gov
Exploration of Gb4 Globoside as a Principle in Therapeutic Strategy Development (Mechanism-Focused)
The central role of Gb4 in various pathological processes has made it a focal point for the development of novel therapeutic strategies. By understanding the mechanisms through which Gb4 contributes to disease, researchers aim to design targeted interventions that can disrupt these processes at a molecular level.
Modulating Pathogen Adhesion and Entry Mechanisms
Gb4 is a well-established cell surface receptor for several pathogens, making it a prime target for anti-adhesion therapies. The B-subunits of Shiga toxins (Stx), produced by pathogenic E. coli, recognize and bind to Gb4, a crucial step for toxin internalization and subsequent cell damage. plos.org While Stx1 can bind to both Gb3 and Gb4, Stx2 binding is more complex and significantly influenced by the surrounding lipid environment. plos.orgplos.orgresearchgate.net The interaction is critical for the pathogenesis of conditions like hemolytic-uremic syndrome. nih.govmdpi.com
Human parvovirus B19 (B19V) also utilizes Gb4 in its infection cycle. wikipedia.orglipotype.com Although Gb4 has long been considered the primary receptor, recent evidence suggests it may not be required for the initial viral entry but is essential at a post-entry step for a productive infection to occur. nih.govunibe.ch Individuals who genetically lack Gb4 are naturally resistant to B19V infection, underscoring its critical role. nih.gov The mechanistic understanding of how these pathogens bind to Gb4 provides a clear rationale for developing molecules that can act as competitive inhibitors, blocking the pathogen's ability to attach to and enter host cells.
| Pathogen/Toxin | Interaction with Gb4 | Pathological Relevance | Therapeutic Angle |
| Shiga Toxin (Stx) | B-subunits bind to the glycan portion of Gb4 on the cell surface. plos.org | Mediates toxin entry into cells, leading to cytotoxicity. mdpi.com | Development of Gb4 analogues or inhibitors to block toxin binding. |
| Parvovirus B19 (B19V) | Essential for a post-entry step in the viral life cycle. nih.govunibe.ch | Required for productive infection; lack of Gb4 confers natural resistance. nih.gov | Targeting the Gb4-dependent step to inhibit viral replication. |
| Escherichia coli | Uropathogenic strains adhere to Gb4 on host cells. nih.gov | Facilitates bacterial colonization and infection. | Designing inhibitors to prevent bacterial adhesion. |
Targeting Signal Transduction Pathways in Disease Models (e.g., cancer cell proliferation, but not clinical trials)
Beyond its role as a pathogen receptor, Gb4 is an active participant in cellular signaling, particularly in cancer. Gb4 is highly expressed in many cancer tissues and is considered a stage-specific embryonic antigen (SSEA). wikipedia.orgnih.govnih.gov Research has revealed that Gb4 is not merely a passive marker but an active promoter of cancer cell proliferation. nih.gov
Studies using carcinoma cell lines, such as HCT116 and MCF7, have shown that Gb4 directly interacts with the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov This interaction promotes the activation of the EGFR-induced MAPK/ERK signaling cascade. wikipedia.orgnih.gov The depletion of Gb4 and other glycosphingolipids leads to a significant reduction in cell proliferation and suppresses the activation of the ERK pathway. nih.gov Conversely, the exogenous addition of Gb4 restores ERK activation and enhances cancer cell proliferation. nih.govnih.gov
The synthesis of Gb4 and other globo-series glycosphingolipids is dependent on enzymes like β1,3-galactosyltransferase V (β3GalT5). pnas.orgpnas.org This enzyme, which converts Gb4 into its downstream derivatives, is linked to the FAK/AKT survival signaling pathway in breast cancer. pnas.org Targeting the expression or function of Gb4 or its key synthetic enzymes therefore represents a promising, mechanism-focused strategy to inhibit tumor growth and survival by disrupting these critical signaling pathways. nih.govpnas.org
| Signaling Pathway Component | Role of Gb4 | Disease Model | Consequence of Interaction |
| EGFR | Forms a complex with and promotes the activation of EGFR. nih.govnih.gov | Colon (HCT116) and breast (MCF7) carcinoma cell lines. nih.gov | Activation of downstream MAPK/ERK pathway. nih.gov |
| MAPK/ERK Pathway | Enhances phosphorylation and activation of ERK. wikipedia.orgnih.gov | Carcinoma cell lines. nih.gov | Increased cancer cell proliferation. nih.govnih.gov |
| FAK/AKT Pathway | Precursor to other globo-series GSLs (SSEA3, SSEA4) that form a complex with FAK/CAV1, activating the AKT survival pathway. pnas.orgpnas.org | Breast cancer cells. pnas.org | Promotes tumor progression and suppresses apoptosis. pnas.org |
Diagnostic Avenues Based on Gb4 Globoside Recognition and Metabolism (Mechanism-Focused)
The specific expression patterns and metabolic dynamics of Gb4 globoside in disease states present unique opportunities for the development of targeted diagnostic tools. The presence of Gb4 is often altered in cancer and during inflammatory responses, making it a potential biomarker. nih.govnih.gov
Gb4 is highly expressed in various cancer tissues, including breast cancer, where its downstream derivatives like Globo H are also prominent tumor-associated antigens. nih.govnih.govpnas.org This differential expression can be exploited for diagnostic purposes. For example, glycan microarrays containing Gb4 and related structures have been successfully used to detect elevated levels of anti-Globo H antibodies in the plasma of breast cancer patients compared to healthy individuals. nih.gov This suggests that monitoring the immune response to these glycans could serve as a sensitive method for cancer screening. nih.gov The direct link between Gb4 and cancer cell signaling pathways further solidifies its relevance as a biomarker for disease activity and progression. nih.govnih.gov
Furthermore, the expression of Gb4 is inducible. In vascular endothelial cells, stimulation with the inflammatory cytokine TNF-α leads to a significant increase in Gb4 expression. nih.gov This response suggests that Gb4 could serve as a biomarker for monitoring inflammatory conditions affecting the vasculature. nih.gov Diagnostics could be developed to detect either the upregulated Gb4 on cell surfaces or shed Gb4 in circulation as an indicator of an active inflammatory process. The mechanism-based link between Gb4 expression and specific cellular states—such as malignant transformation or inflammatory activation—provides a strong foundation for its exploration in novel diagnostic strategies. nih.govnih.gov
Identification of Disease-Associated Glycan Signatures
Gb4 globoside, a neutral glycosphingolipid, is increasingly recognized for its role in cellular processes and its altered expression in various diseases, making it a point of interest for biomarker research. The functionalization of Gb4 globoside with a terminal aminopropyl group creates a versatile tool for investigating these associations. This chemical modification allows for the covalent immobilization of the glycan onto various platforms, such as microarrays, enabling high-throughput screening for glycan-binding proteins and antibodies in biological samples.
The presence and accessibility of Gb4 on the cell surface can change significantly during malignant transformation. For instance, globo-series glycosphingolipids, including Gb4, are known to be involved in tumor proliferation and metastasis. Altered expression of Gb4 and its derivatives has been noted in several cancers, including breast cancer. Research has indicated that the enzymatic conversion of Gb4 to other globo-series structures is a critical step in cancer progression. By using aminopropyl-terminated Gb4 in screening assays, researchers can identify antibodies or other binding partners in patient sera that recognize this specific glycan structure. The presence of such binding partners could serve as a disease-associated signature.
Studies have also highlighted the expression of Gb4 in non-cancerous tissues and its role in normal biological processes. For example, Gb4 has been found to be expressed in osteoblasts. This underscores the importance of understanding the baseline expression and function of Gb4 to distinguish between normal and pathological states. The use of synthetic, functionalized Gb4 in research helps to isolate its specific interactions from the complex mixture of glycans present on a cell's surface.
Utilization in In Vitro Assays for Disease Research
The aminopropyl functionalization of Gb4 globoside is primarily intended to facilitate its use in a variety of in vitro assays. This terminal amine group provides a reactive handle for conjugation to different substrates and molecules, which is essential for many modern research techniques.
One of the most significant applications of aminopropyl-terminated Gb4 is in the fabrication of glycan microarrays . In this technology, the glycan is spotted and covalently bound to a chemically activated glass slide or other solid support. These arrays can then be incubated with biological samples, such as serum, cell lysates, or purified proteins, to detect interactions with the immobilized Gb4. This is a powerful method for:
Identifying antibodies against Gb4 in autoimmune diseases or cancer.
Discovering novel glycan-binding proteins that may play a role in disease pathogenesis.
Screening for pathogens (viruses, bacteria) that might use Gb4 as a receptor for host cell entry.
Beyond microarrays, aminopropyl-functionalized Gb4 can be conjugated to reporter molecules, such as biotin (B1667282) or fluorescent dyes. These labeled glycans can be used in a range of solution-based or cell-based assays, including:
Flow cytometry: To identify and sort cells that express receptors for Gb4.
ELISA-like assays: To quantify the levels of Gb4-binding proteins in biological fluids.
Surface Plasmon Resonance (SPR): To study the kinetics and affinity of interactions between Gb4 and its binding partners in real-time.
Q & A
Q. What are the structural characteristics of Gb4, and how are they experimentally determined?
Gb4 (Globoside) is a neutral glycosphingolipid (GSL) with a tetra-saccharide head group (GalNAcβ3Galα4Galβ4GlcβCer). Structural characterization involves mass spectrometry (MS) for lipid species identification and linkage analysis via enzymatic digestion or nuclear magnetic resonance (NMR). Tandem MS (e.g., Q Exactive Orbitrap) enables species-level resolution, distinguishing acyl chain variants (e.g., C24:0 vs. C16:0), which influence receptor binding specificity . Thin-layer chromatography (TLC) coupled with immunostaining using anti-Gb4 antibodies is used for preliminary identification in cell extracts .
Q. What methodologies are recommended for quantifying Gb4 in biological samples?
Untargeted lipidomics via liquid chromatography-MS (LC-MS) is the gold standard. Neutral GSLs like Gb4 are extracted using chloroform/methanol/water mixtures, followed by phase separation. Quantification in pmol or mol% units requires internal standards (e.g., deuterated analogs). For cellular studies, protocols involve EtDO-P4 (a glucosylceramide synthase inhibitor) to deplete endogenous GSLs, enabling controlled exogenous Gb4 supplementation .
Q. Why are HCT116 and MCF7 cell lines commonly used in Gb4 functional studies?
HCT116 (colorectal carcinoma) and MCF7 (breast cancer) cells exhibit high endogenous Gb4 levels, making them ideal for studying EGFR/MAPK signaling. These lines also show differential sensitivity to GSL depletion: EtDO-P4 treatment reduces Gb4 by >80%, suppressing ERK phosphorylation and proliferation. Their robust expression of EGFR allows mechanistic studies of Gb4-EGFR interactions .
Q. What is the functional significance of Gb4 in membrane biology and disease?
Gb4 is a key blood group antigen (e.g., P antigen) and serves as a receptor for parvovirus B19. It regulates cell adhesion and signal transduction by forming dynamic microdomains with EGFR and other receptor tyrosine kinases (RTKs). Dysregulated Gb4 expression is implicated in cancer progression (e.g., enhanced ERK activation) and autoimmune disorders due to interactions with TLR4/MD2 in macrophages .
Advanced Research Questions
Q. How does Gb4 interact with EGFR to promote ERK activation, and what experimental evidence supports this mechanism?
Gb4 binds EGFR’s extracellular domain via its carbohydrate head group, facilitating receptor dimerization and autophosphorylation. Key evidence includes:
- Pull-down assays : Gb4-coated polystyrene beads co-precipitate EGFR from cell lysates, confirmed by Western blot .
- RTK arrays : EtDO-P4-treated cells show reduced EGFR phosphorylation (Tyr1068), which is rescued by exogenous Gb4 (250 µM) .
- ERK phosphorylation : In MCF7 cells, Gb4 restores ERK activity post-EtDO-P4 treatment, while GM3 (a ganglioside) does not, highlighting specificity .
Q. How can researchers address contradictions in data on Gb4’s role in RTK signaling?
Discrepancies arise from cell-type-specific GSL profiles and experimental conditions. For example:
- Inhibition vs. activation : GM3 suppresses EGFR, while Gb4 enhances it. Use isoform-specific inhibitors (e.g., EGFR kinase inhibitors) to isolate effects .
- Concentration dependence : Titrate exogenous Gb4 (50–500 µM) to mimic physiological levels, avoiding non-specific aggregation .
- Control for endogenous GSLs : Combine EtDO-P4 with CRISPR knockout of B3GALNT1 (Gb4 synthase) to eliminate background .
Q. What are the optimal conditions for studying Gb4 biosynthesis and turnover in vitro?
- Biosynthesis : Overexpress B3GALNT1 in HEK293 cells to enhance Gb4 production. Monitor UDP-GalNAc incorporation via radiolabeled substrates .
- Turnover : Pulse-chase experiments with fluorescently tagged Gb4 (e.g., BODIPY-Gb4) track endocytosis and lysosomal degradation. Inhibit lysosomal enzymes (e.g., chloroquine) to quantify recycling rates .
Q. How does Gb4 modulate immune responses, and what techniques are used to study this?
Gb4 binds TLR4/MD2 in macrophages, competing with LPS for MD2’s hydrophobic pocket. Techniques include:
- Co-immunoprecipitation : Detect Gb4-TLR4 complexes in LPS-stimulated endothelial cells .
- Transcriptomics : RNA-seq of macrophages reveals Gb4 d18:1/16:0 upregulates CD86 and IFNG, linking it to T-cell receptor signaling .
- Molecular docking : MOE software models Gb4’s ceramide moiety fitting into MD2’s cavity, validated by mutating MD2 residues (e.g., F126A) .
Q. What advanced lipidomic approaches resolve Gb4 isoforms in complex biological matrices?
- Ion mobility-MS : Separates Gb4 isomers (e.g., α- vs. β-anomers) based on collision cross-section differences.
- MALDI-TOF imaging : Maps spatial distribution of Gb4 in tissues (e.g., erythrocyte membranes vs. tumor stroma) .
- Multi-omics integration : Correlate Gb4 levels with phosphoproteomics data to identify co-regulated signaling nodes (e.g., ERK1/2, AKT) .
Q. How can CRISPR/Cas9 models elucidate Gb4’s role in development and disease?
- Knockout mice : B3galnt1−/− embryos die at E9.5 due to defective angiogenesis, rescued by Gb4 supplementation .
- Conditional knockout : Use Cre-lox systems (e.g., Alb-Cre) to study tissue-specific functions (e.g., liver vs. erythrocytes) .
- CRISPR screening : Identify synthetic lethal partners of Gb4 in cancer cells (e.g., EGFR or MEK inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
